1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde
Overview
Description
1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde is an organic compound characterized by its unique structure, which includes a bromobenzyl group, a butyl chain, a chloro-substituted imidazole ring, and an aldehyde functional group
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it may be used to study the interactions of imidazole derivatives with biological targets, such as enzymes or receptors.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties, such as corrosion inhibitors or catalysts.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common route starts with the preparation of the imidazole ring, followed by the introduction of the butyl and chloro substituents. The bromobenzyl group is then attached via a nucleophilic substitution reaction. Finally, the aldehyde group is introduced through an oxidation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. Large-scale production might also employ continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.
Major Products:
Oxidation: 1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid.
Reduction: 1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which 1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the imidazole ring allows for coordination with metal ions, which can be crucial in catalytic processes or enzyme inhibition.
Comparison with Similar Compounds
1-(4-Bromobenzyl)-2-butyl-1H-imidazole-5-carbaldehyde: Lacks the chloro substituent.
1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-methanol: Contains a hydroxyl group instead of an aldehyde.
1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness: The unique combination of substituents in 1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde provides distinct chemical properties, such as specific reactivity patterns and potential biological activity, which may not be present in similar compounds.
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-2-butyl-5-chloroimidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrClN2O/c1-2-3-4-14-18-15(17)13(10-20)19(14)9-11-5-7-12(16)8-6-11/h5-8,10H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAOUKIOMHLRBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433257 | |
Record name | 2-n-butyl-4-chloro-1-(4-bromobenzyl)-5-formylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143722-29-6 | |
Record name | 2-n-butyl-4-chloro-1-(4-bromobenzyl)-5-formylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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